8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of bromine atoms in the structure enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 2-bromobenzaldehyde, followed by cyclization and bromination reactions. Common reagents used in these reactions include bromine, acetic acid, and various catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the bromine atoms.
2-Phenylimidazo[1,2-a]pyridine: Similar structure but with a phenyl group instead of a bromophenyl group.
8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine: A chlorinated analogue with similar reactivity and applications
Uniqueness: The presence of bromine atoms in 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for synthetic chemistry and pharmaceutical research, offering unique properties compared to its analogues .
Properties
Molecular Formula |
C13H8Br2N2 |
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Molecular Weight |
352.02 g/mol |
IUPAC Name |
8-bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Br2N2/c14-10-5-2-1-4-9(10)12-8-17-7-3-6-11(15)13(17)16-12/h1-8H |
InChI Key |
FQDHYIFFGCWOPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Br)Br |
Origin of Product |
United States |
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